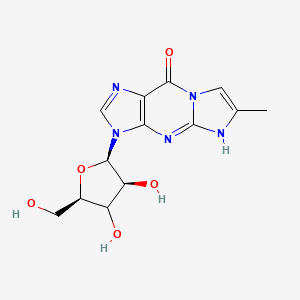
N4-Desmethyl wyosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Desmethyl wyosine is a naturally modified ribonucleoside and a derivative of wyosine. It is a purine nucleoside analogue with significant biological properties, particularly in the field of oncology. This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Desmethyl wyosine involves the regiospecific methylation of N4-desmethylwyosine using organozinc reagents. One efficient method is the application of the Simmons-Smith organozinc reagent, which transforms the 4-desmethylwyosine system into wyosine with a yield of approximately 70% . The reaction conditions typically involve the use of α-halocarbonyl compounds to form products with an additional five-membered ring of the imidazole type .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity for large-scale production.
化学反应分析
Types of Reactions
N4-Desmethyl wyosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituents used .
科学研究应用
N4-Desmethyl wyosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
作用机制
N4-Desmethyl wyosine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. It targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and the initiation of programmed cell death. This mechanism is particularly effective in targeting cancer cells, which have high rates of DNA synthesis and are more susceptible to apoptosis .
相似化合物的比较
Similar Compounds
Wyosine: The parent compound of N4-Desmethyl wyosine, known for its role in tRNA modification.
1,N6-Ethenoadenosine: A related ethenonucleoside with antiviral and antitumor properties.
1,N4-Ethenocytidine: Another ethenonucleoside with similar biological activities
Uniqueness
This compound is unique due to its specific modification at the N4 position, which enhances its biological activity and specificity. This modification allows it to effectively inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapy .
属性
分子式 |
C13H15N5O5 |
|---|---|
分子量 |
321.29 g/mol |
IUPAC 名称 |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8?,9+,12-/m1/s1 |
InChI 键 |
QUZQVVNSDQCAOL-WURNFRPNSA-N |
手性 SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
规范 SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



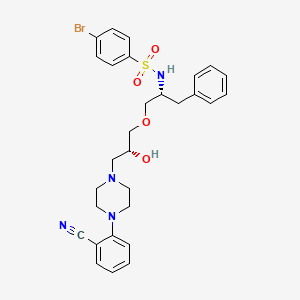

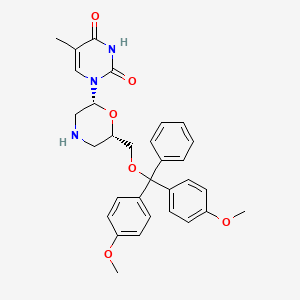

![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
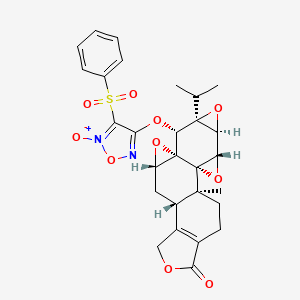

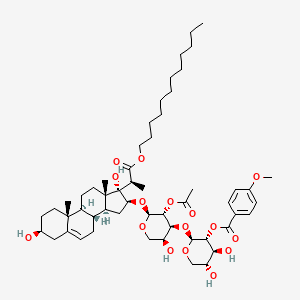
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

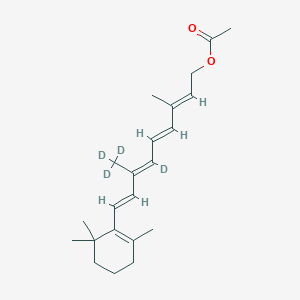
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
